1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine
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Overview
Description
1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine is a synthetic organic compound that features a furan ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.
Synthesis of the 5-methyl-1,3-thiazol-2-yl Intermediate: This can be synthesized by reacting a suitable thioamide with a halogenated methyl compound.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the 5-methyl-1,3-thiazol-2-yl intermediate in the presence of a piperazine derivative under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan, thiazole, and piperazine rings.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, thiazole, and piperazine rings could contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-4-(1,3-thiazol-2-yl)piperazine: Lacks the methyl group on the thiazole ring.
1-(Furan-2-carbonyl)-4-(5-methyl-1,3-oxazol-2-yl)piperazine: Contains an oxazole ring instead of a thiazole ring.
1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(Furan-2-carbonyl)-4-(5-methyl-1,3-thiazol-2-yl)piperazine is unique due to the presence of all three rings (furan, thiazole, and piperazine) in its structure. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
furan-2-yl-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H15N3O2S/c1-10-9-14-13(19-10)16-6-4-15(5-7-16)12(17)11-3-2-8-18-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
USUFHXHBIQUZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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